molecular formula C9H9BrClN B8048416 (R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

(R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048416
M. Wt: 246.53 g/mol
InChI Key: KOCRJRQTCBCDAI-SECBINFHSA-N
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Description

®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on an indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Bromination and Chlorination: The indane ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 6 and 5 positions, respectively.

    Reduction: The resulting compound undergoes reduction to form the dihydro derivative.

    Amination: Finally, the amine group is introduced at the 1 position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine may involve large-scale bromination and chlorination reactions followed by catalytic hydrogenation and amination under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Oxo derivatives of the indane ring.

    Reduction: Fully hydrogenated indane derivatives.

    Substitution: Compounds with various functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is investigated for its potential therapeutic effects. It may be used in the design of drugs targeting specific biological pathways.

Industry

The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It may be used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Properties

IUPAC Name

(1R)-6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRJRQTCBCDAI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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